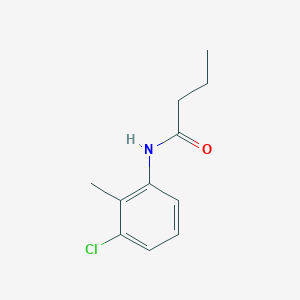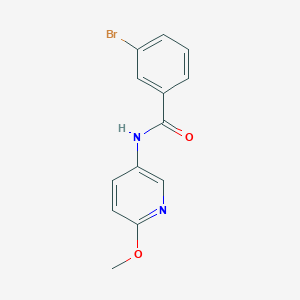![molecular formula C14H25NO4 B7625636 3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid](/img/structure/B7625636.png)
3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid is a chemical compound with a complex structure that includes an azepane ring and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid typically involves multiple steps, starting with the formation of the azepane ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. Common reagents used in the synthesis include tert-butyl chloroformate and azepane derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process is designed to minimize waste and reduce production costs while maintaining high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azepane ring or other parts of the molecule.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various biochemical pathways without premature reaction. The azepane ring can interact with enzymes or receptors, influencing their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
- (1S,3R,4R)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Uniqueness
Compared to similar compounds, 3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid is unique due to its specific ring structure and the presence of the Boc protecting group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-5-4-6-11(10-15)7-8-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPAYLBPRKKISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[4-(4-ethylpiperazino)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-N-(3-pyridylmethyl)benzamide](/img/structure/B7625563.png)
![N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-fluorobenzamide](/img/structure/B7625568.png)
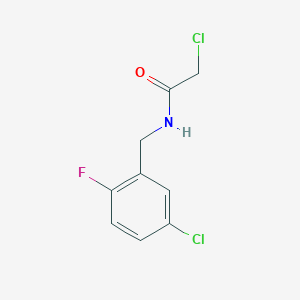
![N-[(4-bromophenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7625578.png)
![1-(4-Acetylpiperazin-1-yl)-2-[[4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7625585.png)
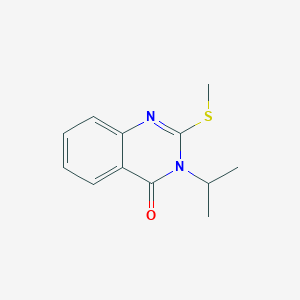
![(4E)-2-(2-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B7625595.png)
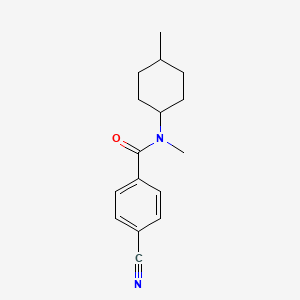
![5-(4-fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B7625627.png)
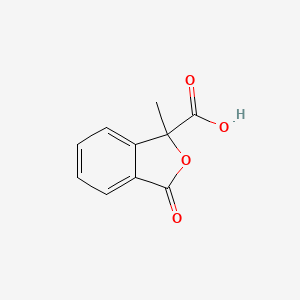
![5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide](/img/structure/B7625639.png)
![N-(2-methylphenyl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7625644.png)
